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2-(2-Chlorophenyl)cyclohexan-1-

one

CAS No.: 91393-49-6

Cat. No.: B1598211 Get Quote

An In-Depth Technical Guide to the Stability and Reactivity of 2-(2-Chlorophenyl)cyclohexan-
1-one

Abstract
2-(2-Chlorophenyl)cyclohexan-1-one is a pivotal chemical intermediate, primarily recognized

for its role in the synthesis of pharmacologically significant molecules, most notably ketamine

and its derivatives.[1][2] This guide provides a comprehensive analysis of the compound's

stability and reactivity, drawing upon established chemical principles and documented synthetic

methodologies. We will explore the molecule's structural characteristics, its behavior under

various conditions, and the key transformations it undergoes. This document is intended for

researchers, medicinal chemists, and process development scientists engaged in synthetic

chemistry and drug discovery, offering field-proven insights into the handling and strategic

utilization of this versatile ketone.

Molecular Structure and Physicochemical Profile
2-(2-Chlorophenyl)cyclohexan-1-one, with the molecular formula C₁₂H₁₃ClO, features a

cyclohexanone ring substituted at the alpha-position with a 2-chlorophenyl group.[3] This

substitution is the cornerstone of its chemical identity, influencing its stability, reactivity, and

utility. The presence of a chiral center at the C2 position means the compound exists as a

racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed.
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The molecule's structure imparts a blend of aliphatic and aromatic characteristics. The

cyclohexanone moiety provides reactive sites at the carbonyl carbon and the adjacent alpha-

protons, while the 2-chlorophenyl group introduces the potential for aromatic substitution

reactions and influences the overall steric and electronic environment.

Figure 1: Molecular structure of 2-(2-Chlorophenyl)cyclohexan-1-one.

Table 1: Physicochemical Properties

Property Value Source

CAS Number 91393-49-6 [3]

Molecular Formula C₁₂H₁₃ClO [3]

Molecular Weight 208.69 g/mol [3]

Appearance Colorless to pale yellow liquid [3]

| Solubility | Soluble in organic solvents (e.g., ethyl acetate, chloroform, ethanol, ether); limited

solubility in water. |[1][3] |

Chemical Stability
2-(2-Chlorophenyl)cyclohexan-1-one exhibits favorable chemical stability under standard

laboratory conditions, a property typical of many alkyl-aryl ketones.[1] However, its stability is

contingent on the absence of strong acids, bases, and potent oxidizing or reducing agents,

which can initiate degradation or transformation.

Thermal Stability: The compound is reasonably stable at moderate temperatures, as

evidenced by its use in reactions heated to 80-110°C.[1][4] At elevated temperatures,

decomposition may occur, though specific pathways are not extensively documented in the

literature.

pH Sensitivity: As a ketone, it is susceptible to acid- and base-catalyzed enolization. In

strongly acidic or basic media, this can lead to side reactions such as aldol condensation or

other rearrangements over extended periods. For practical purposes, storage in neutral,

anhydrous conditions is recommended to maximize shelf life.
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Chemical Reactivity: A Tale of Three Moieties
The reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one can be systematically understood by

examining the three primary reactive domains of the molecule: the carbonyl group, the alpha-

carbon, and the aromatic ring.

Figure 2: Conceptual map of the primary reactive centers of the molecule.

Reactions at the Carbonyl Group
The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles.[3]

Nucleophilic Addition: It readily undergoes addition reactions with various nucleophiles.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-(2-

chlorophenyl)cyclohexan-1-ol, using standard reducing agents like sodium borohydride

(NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is a key step in certain

synthetic routes.[5]

Reactions at the Alpha-Carbon (C2)
The protons on the alpha-carbon are acidic and can be removed by a base to form an enolate

intermediate. This enolate is a powerful nucleophile and central to the compound's utility.

Halogenation: In the presence of an acid or base catalyst, the alpha-position can be

halogenated. This is a common strategy for introducing a leaving group to facilitate

subsequent reactions.

Nitration: The alpha-position can be nitrated to yield 2-(2-chlorophenyl)-2-nitrocyclohexan-1-

one.[4] This nitro-derivative is a critical precursor in modern ketamine synthesis, as the nitro

group can be subsequently reduced to an amine.[2][5]

Amination: The most significant reaction at this position is the introduction of an amino group,

which leads directly to the synthesis of norketamine (the N-demethylated precursor to

ketamine) and ultimately ketamine itself.[2]

Reactions of the 2-Chlorophenyl Ring
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The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects

of the two substituents—the chloro group and the alkyl (cyclohexanone) group—determine the

position of substitution.[3]

Directing Effects: The chlorine atom is an ortho-, para-director but is deactivating. The alkyl

group is also an ortho-, para-director and is activating.

Predicted Reactivity: These cooperative directing effects suggest that incoming electrophiles

will preferentially attack the C4' (para to Cl) and C6' (ortho to Cl) positions, with steric

hindrance from the bulky cyclohexanone ring likely disfavoring attack at the C6' position.[3]

Synthetic Pathways and Methodologies
Several effective methods for the synthesis of 2-(2-chlorophenyl)cyclohexan-1-one have

been developed, reflecting its importance as a synthetic building block.

Palladium-Catalyzed Alpha-Arylation
An efficient route involves the palladium-catalyzed alpha-arylation of cyclohexanone with a

suitable aryl halide, such as 1-bromo-2-chlorobenzene.[4] This method, an adaptation of the

Buchwald-Hartwig coupling, provides a direct means to form the crucial C-C bond between the

two rings.[3]

Experimental Protocol: Pd-Catalyzed Synthesis[4]

To a reaction vessel under an inert atmosphere, add cesium carbonate (Cs₂CO₃), 0.5 mol%

of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 1.2 mol% of Xantphos ligand.

Add toluene as the solvent, followed by cyclohexanone and 1-bromo-2-chlorobenzene.

Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by

TLC or GC-MS).

After cooling to room temperature, quench the reaction with water and extract the product

with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield 2-(2-
chlorophenyl)cyclohexan-1-one.

Photocatalytic Alpha-Arylation
A modern, transition-metal-free approach utilizes visible-light photocatalysis to achieve the

alpha-arylation of cyclohexanone with 2-iodochlorobenzene.[1]

Experimental Protocol: Photocatalytic Synthesis[1]

Inside a nitrogen-filled glovebox, combine cyclohexanone (catalytic amount), 2-

iodochlorobenzene (1.0 equiv), additional cyclohexanone (5.0 equiv), pyrrolidine (5.0 equiv),

and dry acetonitrile in an oven-dried Schlenk flask.

Remove the flask from the glovebox and place it in a water bath approximately 5 cm from a

518 nm green LED lamp.

Irradiate the mixture at room temperature for 48 hours.

Upon completion, remove the solvent under reduced pressure.

Neutralize the crude mixture with 1.0 N HCl and extract three times with diethyl ether.

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate.

Purify the residue by flash chromatography (5–10% diethyl ether in hexanes) to obtain the

final product.

Application in Ketamine Synthesis
The primary and most critical application of 2-(2-chlorophenyl)cyclohexan-1-one and its

immediate derivatives is in the synthesis of ketamine, a widely used anesthetic and a

breakthrough treatment for depression.[6][7] The core of the synthesis involves transforming

the alpha-position of the cyclohexanone ring to incorporate a methylamino group.

A contemporary and illustrative pathway proceeds through the alpha-nitro derivative.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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